Neurokinin A(4-10) (TFA)

Vue d'ensemble

Description

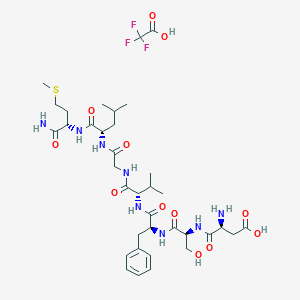

Neurokinin A(4-10) (TFA) is a useful research compound. Its molecular formula is C36H55F3N8O12S and its molecular weight is 880.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Neurokinin A(4-10) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurokinin A(4-10) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Neurokinin A(4-10) trifluoroacetate (TFA) is a peptide fragment derived from the tachykinin family, specifically from neurokinin A (NKA). This compound has garnered attention due to its significant biological activities, particularly through its interaction with neurokinin receptors, primarily the neurokinin-2 receptor (NK2R). This article provides a comprehensive overview of the biological activity of Neurokinin A(4-10) (TFA), including its mechanisms of action, structure-activity relationships, and relevant research findings.

Overview of Neurokinin A(4-10)

Neurokinin A(4-10) consists of amino acids 4 to 10 of the full-length neurokinin A peptide, with a substitution at position 10 where norleucine replaces leucine. The trifluoroacetate form enhances the solubility and stability of this peptide, making it suitable for various laboratory applications and potential therapeutic uses.

Neurokinin A(4-10) primarily exerts its biological effects by binding to NK2 receptors. This interaction is crucial for mediating smooth muscle contraction and gastrointestinal motility. Research indicates that NKA(4-10) acts as a potent spasmogen in human colon circular muscle, facilitating contractions necessary for digestive processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Neurokinin A(4-10) is vital for elucidating its biological activity. Key findings include:

- Binding Affinity : Specific amino acid residues significantly influence binding affinity and functional potency at NK2 receptors. For instance, substitutions at positions 4, 6, 7, 9, and 10 can markedly alter these properties .

- Chirality Effects : The chirality of amino acids also plays a critical role. Replacing certain residues with their D-enantiomers drastically reduces binding affinity and functional activity .

The following table summarizes the effects of various substitutions on binding affinity:

| Amino Acid Position | Substitution | Effect on Binding Affinity |

|---|---|---|

| 4 | Asp → Ala | 8 to 80-fold decrease |

| 6 | Phe → D-Phe | 5000-fold decrease |

| 7 | Val → D-Val | Significant decrease |

| 9 | Leu → D-Leu | Moderate decrease |

| 10 | Met → D-Met | Variable effect |

These findings indicate that specific structural features are essential for maintaining the biological activity of NKA(4-10) .

Case Studies and Research Findings

Several studies have explored the biological activity of Neurokinin A(4-10):

- In Vitro Studies : In vitro autoradiography demonstrated a high density of NK2 receptors in human colon circular muscle, confirming the significant role of NKA(4-10) in mediating smooth muscle contraction .

- Functional Studies : Functional assays revealed that NKA(4-10) retains considerable potency compared to full-length neurokinin A but exhibits reduced efficacy in certain contexts. For example, while it effectively induces contractions in isolated muscle preparations, its potency varies across species .

- Therapeutic Implications : The unique properties of NKA(4-10) make it a candidate for therapeutic applications targeting gastrointestinal disorders. Its ability to modulate smooth muscle activity could be beneficial in conditions characterized by motility issues.

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54N8O10S.C2HF3O2/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46;3-2(4,5)1(6)7/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAULPBEJYPPKO-CVZMTQALSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55F3N8O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.